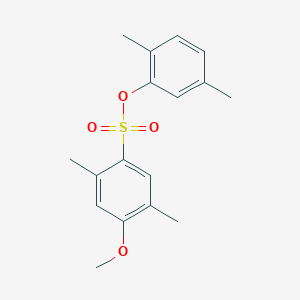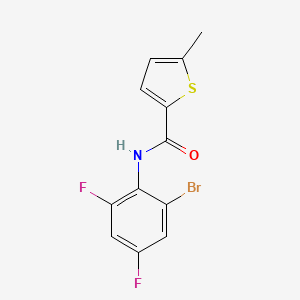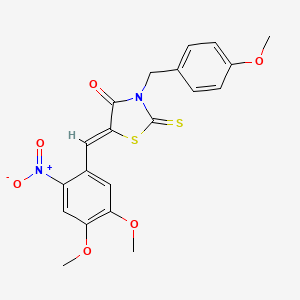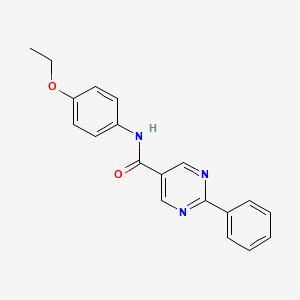![molecular formula C18H21N3O3S B4774074 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide, also known as MSMP, is a proline-based compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. MSMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 393.49 g/mol.
Wirkmechanismus
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in the degradation of extracellular matrix and the regulation of intracellular signaling, respectively. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been shown to reduce the production of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has some limitations, including its relatively high cost and the lack of standardized protocols for its use in various assays. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide. One direction is to further elucidate the mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide and its downstream targets. Another direction is to explore the potential applications of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide could facilitate its widespread use in various research applications. Finally, the development of standardized protocols for the use of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide in various assays could improve the reproducibility and reliability of the results obtained.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is in the treatment of cancer. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-6-8-16(9-7-14)25(23,24)21-11-3-5-17(21)18(22)20-13-15-4-2-10-19-12-15/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYJKDWPUIQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluoro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4774002.png)




![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)


![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)